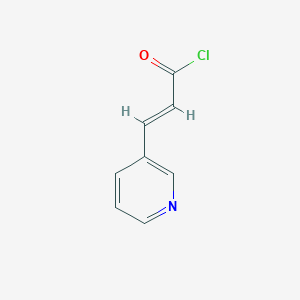

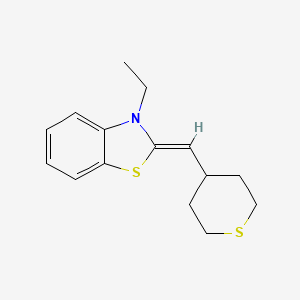

3-Pyridin-3-yl-acryloyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Formation of Pyridinium Derivatives : Direct acylation reactions with acryloyl chlorides, including 3-Pyridin-3-yl-acryloyl chloride, in the presence of pyridine, can lead to the formation of unexpected pyridinium derivatives. These derivatives are structurally characterized, providing insights into the reaction mechanism involved in their formation (Warneke et al., 2015).

Synthesis of Coordination Compounds : A novel 3-position substituted imidazo[1,2-a]pyridine ligand was synthesized using a similar compound, demonstrating the potential for creating new coordination polymers with unique structures and photoluminescent properties (Li, Ni, & Yong, 2018).

Polymer Synthesis : Poly(thioether amide)s containing pyridine moieties were obtained through polyaddition reactions involving compounds derived from acryloyl chloride, demonstrating its role in creating polymers with high refractive indices and other desirable properties (Oikawa, Motomi, & Aoki, 1993).

Antimicrobial Activity : Novel methods for modifying natural polymers, such as chitosan, utilize monomers prepared through reactions involving acryloyl chloride. These modified polymers exhibit higher growth inhibition activities against bacteria and fungi compared to unmodified chitosan (Khalil, Ibrahim, & Al-Sagheer, 2014).

Mechanistic Studies in Organic Chemistry : Acryloyl azides, potentially derived from acryloyl chlorides, have been used in the synthesis of disubstituted pyridine derivatives, offering a novel approach to synthesizing these compounds and exploring their reaction mechanisms (Chuang, Chen, & Pola, 2010).

Functionalized Monomer Synthesis : The nucleophilic substitution reaction of amines with acryloyl chloride has been utilized to synthesize new functionalized monomers. These monomers are promising for creating stimuli-sensitive polymeric materials (Agüero, Guerrero-Ramírez, & Katime, 2010).

Synthesis of Organic Compounds : Acryloyl chloride is involved in various synthetic processes to create complex organic compounds like 1,3-selenazin-4-ones and monomeric halogenoaryl acrylates (Yokoyama et al., 1986; Blazejewski et al., 1998).

Propriétés

IUPAC Name |

(E)-3-pyridin-3-ylprop-2-enoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-8(11)4-3-7-2-1-5-10-6-7/h1-6H/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMPKEASGGKFJD-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridin-3-yl-acryloyl chloride | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[GLN12]-CHARYBDOTOXIN](/img/no-structure.png)

![(5S,6S,7R)-7-Amino-6-hydroxyspiro[4.4]nonane-1-carboxylic acid](/img/structure/B1143315.png)